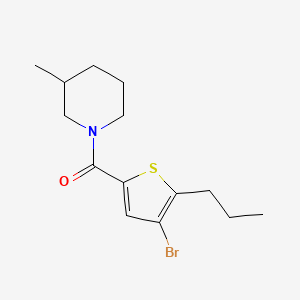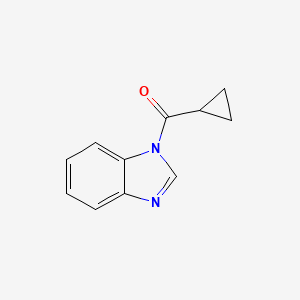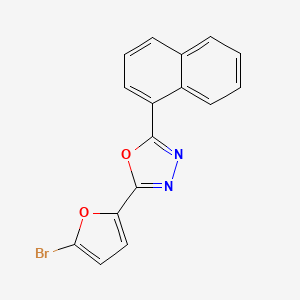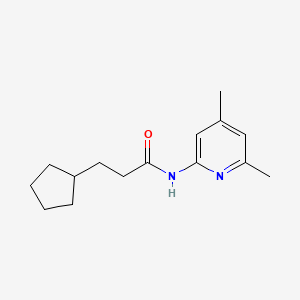
(4-Bromo-5-propylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-5-PROPYL-2-THIENYL)(3-METHYLPIPERIDINO)METHANONE is a synthetic organic compound that belongs to the class of thienyl methanones It is characterized by the presence of a bromine atom, a propyl group, and a thienyl ring attached to a methanone moiety, which is further connected to a 3-methylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-5-PROPYL-2-THIENYL)(3-METHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a series of reactions starting from simple precursors such as thiophene
Attachment of the Methanone Group: The next step involves the introduction of the methanone group to the thienyl ring. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Introduction of the Piperidino Group: The final step is the attachment of the 3-methylpiperidino group to the methanone moiety. This can be done through a nucleophilic substitution reaction using 3-methylpiperidine.
Industrial Production Methods
Industrial production of (4-BROMO-5-PROPYL-2-THIENYL)(3-METHYLPIPERIDINO)METHANONE may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-5-PROPYL-2-THIENYL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thienyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(4-BROMO-5-PROPYL-2-THIENYL)(3-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-BROMO-5-PROPYL-2-THIENYL)(3-METHYLPIPERIDINO)METHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-BROMO-5-PROPYL-2-THIENYL)(1-PIPERIDINYL)METHANONE: This compound is similar in structure but has a different piperidino group.
(4-BROMO-5-PROPYL-2-THIENYL)(4-PHENYL-1-PIPERAZINYL)METHANONE: Another similar compound with a phenyl-substituted piperazinyl group.
Uniqueness
(4-BROMO-5-PROPYL-2-THIENYL)(3-METHYLPIPERIDINO)METHANONE is unique due to the presence of the 3-methylpiperidino group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H20BrNOS |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H20BrNOS/c1-3-5-12-11(15)8-13(18-12)14(17)16-7-4-6-10(2)9-16/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
GHBNHSGVMCWYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCCC(C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)

![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)


![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10978487.png)
![3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978492.png)
![4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10978498.png)
![4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10978505.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)

